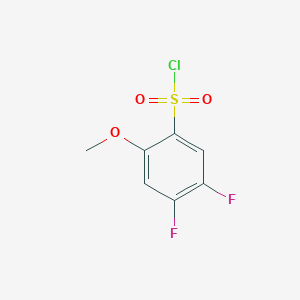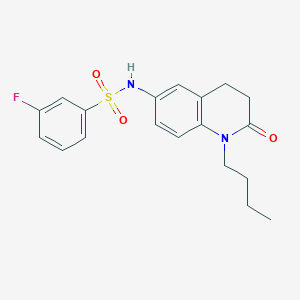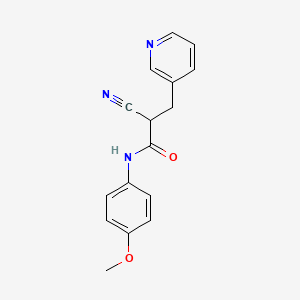
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde” seems to be a complex organic molecule. It appears to contain a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic chemistry as a protecting group for alcohols .
Chemical Reactions Analysis
The tert-butyldimethylsilyl (TBDMS) group is known to be stable under a variety of conditions, but can be removed under acidic conditions or by treatment with fluoride ions .Mecanismo De Acción
Target of Action
It is commonly used in synthetic glycobiology , indicating that it may interact with biological macromolecules such as proteins or enzymes involved in carbohydrate metabolism.
Mode of Action
The compound 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may participate in aldol reactions, a type of carbon-carbon bond forming reaction, which is a crucial step in many biological processes.
Biochemical Pathways
Given its role in synthetic glycobiology , it may be involved in the manipulation of carbohydrate-related pathways.
Result of Action
Given its role in synthetic glycobiology , it may influence the structure and function of glycans, complex carbohydrates that play key roles in various biological processes.
Safety and Hazards
Propiedades
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10(8-12)9-6-7-9/h8-10H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNLNUQRQRSFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

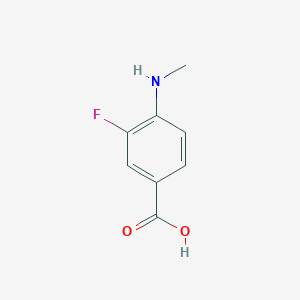

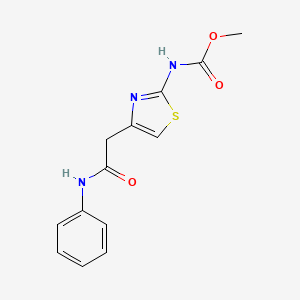
![4-Chloro-2-{[(3,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B2622020.png)

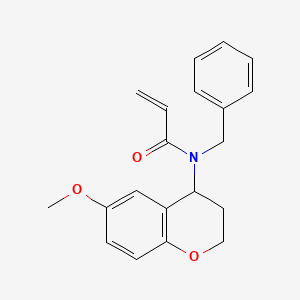
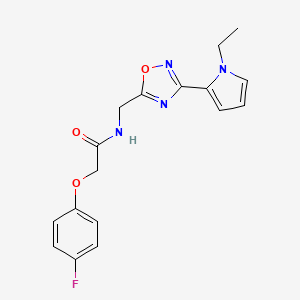
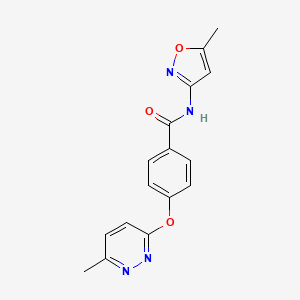
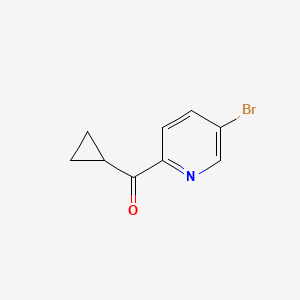
![4-iodo-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2622032.png)
